molecular formula C14H15NO5 B13058403 Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate CAS No. 60470-86-2

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate

Cat. No.: B13058403
CAS No.: 60470-86-2
M. Wt: 277.27 g/mol
InChI Key: ASCCDJXFDVLMKN-MDWZMJQESA-N
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Description

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate typically involves the reaction of methyl (E)-3-(4-hydroxyphenyl)acrylate with acetic anhydride. The reaction is carried out at 80°C for 2 hours, and the product is obtained as colorless crystals after cooling . The yield of this reaction is approximately 88% based on the starting material .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, hydrogenation catalysts, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its acetoxy and acetamido groups contribute to its versatility in various chemical reactions and applications .

Properties

CAS No.

60470-86-2

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl (E)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO5/c1-9(16)15-13(14(18)19-3)8-11-4-6-12(7-5-11)20-10(2)17/h4-8H,1-3H3,(H,15,16)/b13-8+

InChI Key

ASCCDJXFDVLMKN-MDWZMJQESA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)OC

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC

Origin of Product

United States

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